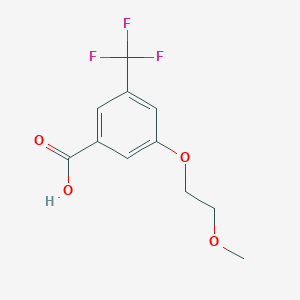
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methoxyethoxy group attached to the benzene ring
準備方法
The synthesis of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzoic acid.
Methoxyethoxylation: The hydroxyl groups on the benzene ring are substituted with methoxyethoxy groups using a suitable etherification reaction. This step often involves the use of reagents like sodium hydride and 2-methoxyethanol.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyl iodide (CF3I) and a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxyethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
3-(2-Methoxyethoxy)benzoic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)benzoic acid: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
3-(2-methoxyethoxy)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-2-3-18-9-5-7(10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJBEQLCINWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
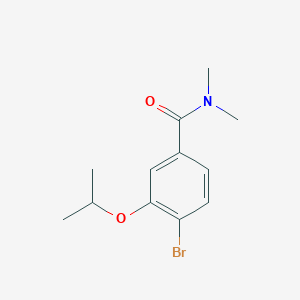

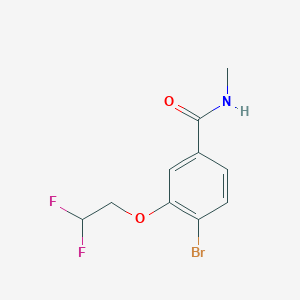
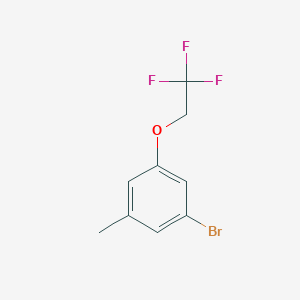
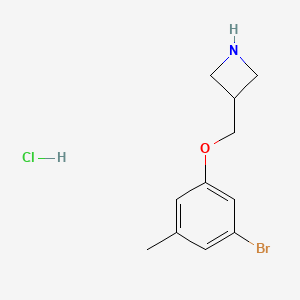

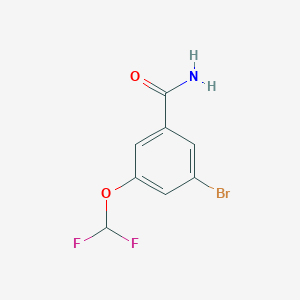
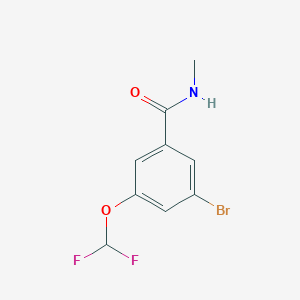
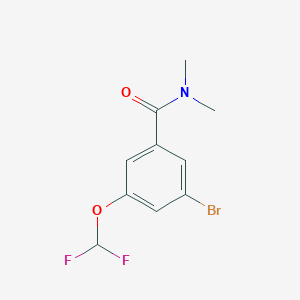
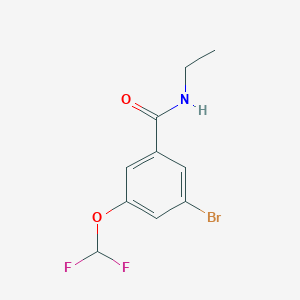

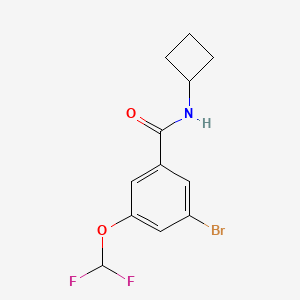
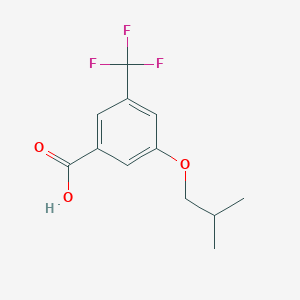
![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
